molecular formula C16H13N5O2S B4583479 N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4583479
M. Wt: 339.4 g/mol
InChI Key: POIHQCWIEKIJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features: The compound features a fused triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3-methyl group, linked to a 4-phenylmethyl moiety, and further functionalized with a furan-2-carboxamide group. This architecture combines heterocyclic motifs known for pharmacological relevance, including the triazole (N-rich) and thiadiazole (S-containing) rings, which enhance interactions with biological targets .

Synthesis:
While direct synthesis data for this compound is unavailable, analogous triazolo-thiadiazoles are synthesized via:

Formation of the triazolo-thiadiazole core through cyclization of thiosemicarbazides or thioamides.

Substitution at the 6-position of the core with aryl/alkyl groups.

Functionalization with carboxamide or other moieties via coupling reactions .

Potential Biological Activities: Triazolo-thiadiazoles are reported to exhibit anti-inflammatory, antifungal, and kinase-inhibitory activities. The furan carboxamide group may enhance solubility and target binding compared to bulkier substituents (e.g., benzodioxine) .

Properties

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-10-18-19-16-21(10)20-15(24-16)12-6-4-11(5-7-12)9-17-14(22)13-3-2-8-23-13/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHQCWIEKIJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with a substituted phenylmethyl halide in the presence of a base, followed by cyclization to form the triazolothiadiazole ring . The final step involves the coupling of this intermediate with furan-2-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Step 1: Formation of Triazolo-Thiadiazole Core

  • Reagents : Benzohydrazide, carbon disulfide (CS₂), hydrazine monohydrate, potassium hydroxide (KOH).

  • Conditions : Ethanol solvent, room temperature (16 h), followed by reflux (4 h) .

  • Mechanism : Benzohydrazide reacts with CS₂ under basic conditions to form a dithiocarbazate intermediate, which cyclizes with hydrazine to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3 ) .

Step 2: Thiol Alkylation

  • Reagents : 3-Phenyl- triazolo[3,4-b] thiadiazole-6-thiol (4 ), aryl halides (e.g., 4-chlorobenzyl bromide), potassium carbonate (K₂CO₃).

  • Conditions : Dimethylformamide (DMF), room temperature .

  • Product : 6-(4-Chlorobenzyl)-3-methyl- triazolo[3,4-b] thiadiazole (6a–n ) .

Step 3: Amide Coupling

  • Reagents : Furan-2-carboxylic acid, coupling agents (e.g., EDCl, HOBt).

  • Conditions : Dichloromethane (DCM), room temperature or mild heating.

  • Mechanism : The benzylamine intermediate reacts with furan-2-carboxylic acid via carbodiimide-mediated coupling to form the final carboxamide.

Reaction Optimization and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1CS₂, KOH, ethanol, 16 h RT78–85>95%
2K₂CO₃, DMF, 12 h RT72–84>90%
3EDCl, HOBt, DCM, 24 h RT65–70>98%

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

  • Triazolo-Thiadiazole Core :

    • Susceptible to nucleophilic substitution at the sulfur atom (e.g., with alkyl halides) .

    • Stabilized by weak noncovalent interactions (C–H···N, C–H···π) in solid-state structures .

  • Furan-2-Carboxamide Moiety :

    • Hydrolysis under acidic/basic conditions yields furan-2-carboxylic acid and benzylamine derivatives.

    • Participates in hydrogen bonding via the carbonyl group, influencing solubility .

  • Benzyl Linker :

    • Oxidizable to benzophenone under strong oxidizing agents (e.g., KMnO₄).

Catalytic and Solvent Effects

  • DMF : Enhances nucleophilicity of thiolate intermediates in alkylation reactions .

  • K₂CO₃ : Acts as a base to deprotonate thiol groups, accelerating substitution .

  • EDCl/HOBt : Minimizes racemization during amide bond formation.

Stability Under Varied Conditions

ConditionObservationReference
Acidic (HCl, 1M)Partial hydrolysis of amide bond (24 h, 60°C)
Basic (NaOH, 1M)Degradation of triazolo-thiadiazole ring
UV Light (254 nm)No decomposition over 48 h
Thermal (100°C)Stable for 12 h in inert atmosphere

Comparative Reactivity with Analogues

DerivativeReaction SiteReactivity TrendReference
6a (Parent)Triazolo-thiadiazole S-atomHigh (IC₅₀ = 0.87 µM vs urease)
Fluorinated AnalogueC–H···F interactionsReduced thermal stability
Adamantane DerivativeChalcogen bonds (C–S···π)Enhanced crystallinity

Theoretical Insights

  • DFT Calculations : The triazolo-thiadiazole core exhibits a planar structure with partial aromaticity, facilitating π-π stacking in biological targets .

  • Hirshfeld Surface Analysis : Noncovalent interactions (C–H···N, C–H···Cl) contribute to 65% of crystal packing energy .

Industrial-Scale Considerations

  • Cost-Efficiency : Use of K₂CO₃ over expensive palladium catalysts improves scalability .

  • Waste Management : CS₂ and DMF require specialized disposal due to toxicity .

Unresolved Challenges

  • Regioselectivity : Competing reactions at the triazole vs. thiadiazole rings remain poorly controlled .

  • Solubility : Limited aqueous solubility necessitates prodrug strategies for pharmacological use .

Scientific Research Applications

Biological Activities

N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has been included in screening libraries targeting cancer cells. It has shown potential as an inhibitor of specific kinases involved in tumor progression and metastasis .
    • Case studies indicate its efficacy against various cancer types including those affecting the digestive system and respiratory tract .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components could interact with bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective effects which could be beneficial in treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the triazole-thiadiazole scaffold exhibited significant anticancer activity by inhibiting specific kinase pathways involved in cell proliferation and survival. The study highlighted the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

Research conducted on various triazole derivatives indicated that modifications to the thiadiazole ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria. This suggests that this compound could be a promising candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:
  • Core Heterocycles :
    • Triazolo-thiadiazoles (target compound, ) exhibit stronger electron-withdrawing properties due to the sulfur atom, enhancing interactions with enzymes like kinases .
    • Triazolo-pyridazines () display improved π-π stacking with aromatic residues in target proteins, beneficial for antifungal activity .
  • Nitro groups () enhance TNF-α inhibition but reduce metabolic stability .

Pharmacokinetic and Toxicity Considerations

  • Triazolo-thiadiazoles: Moderate metabolic stability (t₁/₂ ~3–5 hours in liver microsomes) due to methyl and carboxamide groups . Potential hepatotoxicity risks with nitro-substituted derivatives ().
  • Triazolo-pyridazines :
    • Higher aqueous solubility (e.g., : >10 mg/mL) due to piperazine moieties .

Biological Activity

N-[(4-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]furan-2-carboxamide is a complex heterocyclic compound that belongs to the class of triazolothiadiazole derivatives. This compound exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. Its structural components suggest potential interactions with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N5O3S2C_{20}H_{27}N_{5}O_{3}S_{2} with a molecular weight of 449.6 g/mol. The IUPAC name is 6-[(4-tert-butylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of both triazole and thiadiazole rings in its structure is critical for its biological activity.

PropertyValue
Molecular FormulaC20H27N5O3S2
Molecular Weight449.6 g/mol
IUPAC Name6-[(4-tert-butylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Biological Activities

Research has indicated that derivatives of 1,2,4-thiadiazole and triazole exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds containing the thiadiazole nucleus have shown significant antimicrobial properties against various pathogens including bacteria and fungi .
  • Anticancer Properties : Several studies have reported anticancer effects associated with thiadiazole derivatives. The mechanism is believed to involve the inhibition of tubulin polymerization and interference with cellular signaling pathways .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been investigated for their anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory mediators .
  • Anticonvulsant Activity : Research has demonstrated promising anticonvulsant effects in certain thiadiazole derivatives through their interaction with GABA receptors and modulation of neurotransmitter release .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activity involved in neurotransmission and inflammation.
  • Cellular Signaling Interference : The compound's structural features allow it to interfere with cellular signaling pathways that promote cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • A study published in Frontiers in Chemistry explored various synthesized derivatives for their anticonvulsant activity using animal models. Compounds containing nitro and chloro groups displayed enhanced activity compared to others .
  • Research on antimicrobial properties demonstrated that certain thiadiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the triazolothiadiazole core via cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids or esters under reflux in ethanol/KOH (e.g., 20 ml ethanol + 0.002 M KOH) .
  • Step 2 : Introduce the furan-2-carboxamide moiety by reacting the triazolothiadiazole intermediate with chloroacetamide derivatives under reflux conditions (1 hour) .
  • Characterization : Use 1H^1H NMR and 13C^{13}C NMR to confirm backbone structure, IR for functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}), and HPLC for purity (>95%) .

Q. How is the anti-inflammatory or anti-exudative activity of this compound evaluated in preclinical models?

  • Methodology :

  • In vivo testing : Use a rat formalin-induced edema model. Administer the compound intraperitoneally (e.g., 10–50 mg/kg) and measure paw volume reduction over 24 hours. Compare with indomethacin as a positive control .
  • Data interpretation : Calculate % inhibition of exudation and perform statistical analysis (e.g., ANOVA) to confirm significance (p < 0.05) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • NMR spectroscopy : Assign peaks for triazolothiadiazole protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and furan carboxamide (amide NH at δ ~10 ppm) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Modify substituents : Replace the 3-methyl group on the triazolothiadiazole with halogens (e.g., Cl, Br) or electron-withdrawing groups to enhance metabolic stability .
  • Evaluate bioactivity : Test modified analogs in enzyme inhibition assays (e.g., 14-α-demethylase for antifungal activity) or cytokine suppression (e.g., TNF-α in macrophages) .
  • Data analysis : Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., PDB: 3LD6) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Case example : If the compound shows high anti-exudative activity in rats but low efficacy in murine macrophages:

  • Investigate pharmacokinetics : Measure plasma half-life and tissue distribution to assess bioavailability differences .
  • Model specificity : Compare target expression (e.g., COX-2 vs. LOX pathways) between species using qPCR or Western blot .
  • Statistical reconciliation : Apply meta-analysis to identify confounding variables (e.g., dosing regimen, solvent effects) .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Methodology :

  • Pharmacophore modeling : Use Schrödinger’s Phase to map essential interactions (e.g., hydrogen bonds with kinase ATP-binding sites) .
  • Toxicity prediction : Run ADMET simulations (e.g., QikProp) to estimate hepatotoxicity (e.g., CYP3A4 inhibition) or cardiotoxicity (hERG channel binding) .
  • Validation : Cross-reference predictions with in vitro toxicity assays (e.g., HepG2 cell viability) .

Q. What experimental designs address low yield or impurity issues during scale-up synthesis?

  • Optimization steps :

  • Reaction conditions : Replace ethanol with DMF to improve solubility of intermediates, or use microwave-assisted synthesis to reduce side reactions (e.g., from 68% to 85% yield) .
  • Purification : Switch from recrystallization to flash chromatography (e.g., silica gel, hexane/EtOAc gradient) for higher purity .
  • Process monitoring : Implement in-line FTIR to track reaction progress and minimize byproduct formation .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodology :

  • Combination screening : Test the compound with standard drugs (e.g., fluconazole) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combination vs. monotherapy .
  • In vivo validation : Administer combinations in infection models (e.g., Candida albicans) and compare survival rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.